2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C12H17FN2O3S and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored for its synthesis and optimization of technological parameters. For example, Wang Jin-peng (2013) demonstrated the preparation of a closely related compound through a reaction involving bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under optimized conditions. The study provides insights into the chemical synthesis and potential modifications of such compounds (Wang Jin-peng, 2013).
Potential Pharmaceutical Applications
- Research has indicated the potential pharmaceutical utility of derivatives of this compound. For instance, derivatives have been studied for their receptor antagonistic properties, indicating a role in the development of novel therapeutics. Mella et al. (2017) investigated weakly basic N-arylsulfonylindoles as 5-HT6 antagonists, highlighting the compound's relevance in the design of new drugs targeting the serotonin receptor (Mella et al., 2017).
Antioxidant Properties
- The compound and its derivatives have been assessed for antioxidant properties, indicating their potential in the development of treatments for oxidative stress-related conditions. Malík et al. (2017) explored the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a substituted phenylpiperazin-1-yl fragment, finding promising results comparable to reference drugs (Malík et al., 2017).
Structural and Molecular Studies
- Structural and molecular studies have been conducted to understand the compound's interactions and conformations. Shivaprakash et al. (2014) performed a detailed analysis of a diprotonated piperazine derivative, revealing complex hydrogen bond interactions and a three-dimensional supramolecular network, which could inform the design of structurally related compounds for various applications (Shivaprakash et al., 2014).
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFQUZYKYWVTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368335 |
Source
|
Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331845-78-4 |
Source
|
Record name | 4-[(4-Fluorophenyl)sulfonyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331845-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.